N,N-Dimethyl menthyl succinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-(dimethylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-11(2)13-7-6-12(3)10-14(13)20-16(19)9-8-15(18)17(4)5/h11-14H,6-10H2,1-5H3/t12-,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWSZTVOJKTLPX-HZSPNIEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019757 | |
| Record name | N,N-Dimethyl menthyl succinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow to orange liquid; Cool minty aroma | |
| Record name | (+\/-)-N,N-Dimethyl menthyl succinamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1591/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | (+\/-)-N,N-Dimethyl menthyl succinamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1591/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
| Record name | (+\/-)-N,N-Dimethyl menthyl succinamide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1591/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
544714-08-1 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-(dimethylamino)-4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544714-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl menthyl succinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544714081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl menthyl succinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL MENTHYL SUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O850QYR5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Lack of Non Biological Application Data:the Primary Gap is the Near Total Focus on Its Biological Flavoring Properties. There is a Significant Opportunity to Investigate Its Physicochemical Properties for Materials Science and Industrial Applications.
Future Direction: Conduct systematic studies and HTS campaigns to evaluate its potential as a surfactant, emulsifier, phase-transfer catalyst, corrosion inhibitor, or chiral building block.
Absence of Ai Driven Research:the Synthesis and Design of This Molecule Have Not Yet Benefited from Modern Computational Tools.
Future Direction: Employ AI and ML models to discover more efficient synthetic pathways, predict the properties of novel derivatives, and guide the design of new functional molecules based on its scaffold. wordpress.com
Unexplored Nanotechnology Potential:the Amphiphilic Nature of the Molecule is Well Suited for Nanotechnology, Yet This Remains Entirely Unexplored.
Future Direction: Investigate the self-assembly behavior of N,N-Dimethyl menthyl succinamide (B89737) and its potential to form functional nanostructures like micelles and vesicles for applications in cosmetics, agrochemicals, or advanced materials. mdpi.com
Limited Mechanistic Understanding:the Kinetics and Mechanisms of Its Current Synthesis Methods Are Not Deeply Characterized.
Future Direction: Apply advanced in-situ and operando spectroscopic techniques to gain a real-time, mechanistic understanding of its synthesis, enabling more precise control and optimization. chemcatbio.org
By addressing these gaps, the scientific community can unlock the full potential of N,N-Dimethyl menthyl succinamide (B89737), transforming it from a simple specialty chemical into a versatile platform for innovation in chemistry and materials science.
Computational Chemistry and Theoretical Studies of N,n Dimethyl Menthyl Succinamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are based on solving the Schrödinger equation for a given molecule. These methods provide precise information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like N,N-Dimethyl menthyl succinamide (B89737), a DFT study would be the first step in a computational analysis.
A typical DFT study would involve:
Geometry Optimization: The process begins by building an initial 3D structure of the molecule. A DFT calculation, using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ), would then be performed to find the lowest energy arrangement of atoms, known as the ground state geometry. This would reveal precise bond lengths, bond angles, and dihedral angles.
Charge Distribution Analysis: Once the geometry is optimized, the distribution of electronic charge across the molecule can be calculated. Methods like Natural Bond Orbital (NBO) or Mulliken population analysis would assign partial atomic charges, identifying electron-rich and electron-poor regions. This is crucial for understanding the molecule's reactivity and intermolecular interactions, such as hydrogen bonding.
A hypothetical data table for optimized geometric parameters from a DFT calculation might look like this:
Table 1: Hypothetical Optimized Geometric Parameters for N,N-Dimethyl Menthyl Succinamide (DFT/B3LYP/6-31G)*
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
|---|---|---|---|---|
| Bond Length | C=O (Amide) | - | - | ~1.23 Å |
| Bond Length | C-N (Amide) | - | - | ~1.35 Å |
| Bond Angle | O=C-N | - | - | ~122° |
| Dihedral Angle | C-C-C-C (Menthyl Ring) | - | - | Varies |
Note: This data is illustrative and not from actual published research.
Ab initio (Latin for "from the beginning") methods are another class of QM calculations that are, in principle, more accurate than DFT as they are derived directly from theoretical principles without relying on experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used for high-accuracy results, often to benchmark DFT calculations.
For this compound, these methods could be used for:
High-Accuracy Energy Calculations: Precisely determining the relative energies of different conformers (spatial arrangements of the molecule).
Spectroscopic Predictions: Simulating vibrational spectra (like IR and Raman) by calculating vibrational frequencies. This allows for a direct comparison with experimental spectra to confirm the structure and identify characteristic peaks.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.
MD simulations rely on a "force field," which is a set of parameters that defines the potential energy of the system. For a novel or less-studied molecule like this compound, a specific force field may need to be developed or validated.
This process involves:
Parameterization: Assigning parameters for bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces).
Charge Derivation: Partial atomic charges, often derived from QM calculations (DFT), are a critical part of the force field.
Validation: The force field's performance would be tested by running a simulation and comparing the resulting properties (e.g., density, conformational preferences) against available experimental data or high-level QM calculations.
Once a reliable force field is established, MD simulations can be performed to understand the behavior of this compound in a solution. A simulation would typically involve placing one or more molecules of the compound into a box filled with solvent molecules (e.g., water, ethanol).
These simulations can reveal:
Conformational Landscape: How the flexible parts of the molecule, such as the succinamide chain and the menthyl group, rotate and fold over time.
Solvation Structure: How solvent molecules arrange themselves around the solute molecule, forming a "solvation shell."
Dynamic Interactions: The formation and breaking of transient intermolecular interactions, like hydrogen bonds between the molecule and the solvent.
In Silico Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: QM methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predicted values, when compared to experimental NMR spectra, are invaluable for confirming the chemical structure and stereochemistry of a molecule like this compound.
Vibrational Spectroscopy (IR/Raman): As mentioned, QM calculations can predict the vibrational frequencies and intensities of a molecule. This generates a theoretical spectrum that helps in assigning the peaks observed in an experimental IR or Raman spectrum. For instance, the characteristic C=O stretching frequency of the amide group could be precisely calculated.
A hypothetical table of predicted spectroscopic data might be presented as follows:
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | C=O (Amide) | ~172 ppm |
| ¹H NMR | N-CH₃ | ~2.9 - 3.1 ppm |
| IR Spectroscopy | C=O Stretch | ~1650 cm⁻¹ |
Note: This data is illustrative and not from actual published research.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Predicting NMR Chemical Shifts and Spin-Spin Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can accurately predict NMR parameters. mdpi.com For this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), can determine the ¹H and ¹³C chemical shifts. researchgate.net
The standard approach involves optimizing the molecule's geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation, often with the B3LYP functional and a basis set such as 6-31G* or higher. researchgate.netnih.gov The calculated magnetic shielding constants are then converted into chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). mdpi.com Modern approaches may also employ machine learning algorithms trained on large datasets of experimental and calculated shifts to achieve even higher accuracy, with mean absolute errors potentially below 0.10 ppm for ¹H shifts. mdpi.com
These predictions are invaluable for assigning peaks in experimental spectra, especially for a complex molecule with numerous, potentially overlapping signals from the menthyl group. The predicted shifts can help distinguish between different stereoisomers and conformers.
Table 1: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Groups in this compound Note: This table is illustrative. Actual experimental values may vary based on solvent and temperature. Predicted values are typical results from DFT/GIAO calculations.
| Group | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| N-CH₃ (Dimethylamide) | 2.9 - 3.1 | 2.8 - 3.2 |
| CH₂ (Succinamide) | 2.5 - 2.8 | 2.4 - 2.8 |
| CH-O (Menthyl) | 4.6 - 4.9 | 4.5 - 5.0 |
| CH₃ (Menthyl) | 0.7 - 1.0 | 0.7 - 1.1 |
Simulating Vibrational and Electronic Spectra for Comparative Analysis
Computational methods are also used to simulate vibrational spectra (Infrared and Raman) for comparative analysis with experimental data. nih.gov DFT calculations are employed to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculations provide a set of normal modes, which describe the collective atomic motions for each vibration, such as C=O stretching, C-N stretching, and CH₂ bending. nih.gov
The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov This comparative analysis allows for the unambiguous assignment of absorption bands in the experimental IR and Raman spectra to specific molecular vibrations. nih.gov For this compound, this would help identify characteristic peaks for the amide and ester carbonyl groups, the N,N-dimethyl group, and the menthyl moiety.
Table 2: Example of Calculated Vibrational Frequencies for this compound Note: Frequencies are hypothetical values based on typical DFT calculations for similar functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Description |
| ν(C=O) Amide | ~1710 | Stretching of the amide carbonyl group |
| ν(C=O) Ester | ~1785 | Stretching of the ester carbonyl group |
| ν(C-N) Amide | ~1400 | Stretching of the carbon-nitrogen amide bond |
| δ(CH₂) Succinyl | ~1420 | Scissoring/bending of the succinyl methylene (B1212753) groups |
| ν(C-H) Methyl | ~2980 | Asymmetric stretching of N-methyl C-H bonds |
| ν(C-H) Menthyl | ~2960 | Asymmetric stretching of menthyl C-H bonds |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a key tool for understanding the intricate details of chemical reactions, providing insights into pathways, intermediates, and the factors that control reaction speed and selectivity.
Transition State Identification and Energy Barrier Calculations for Synthesis Pathways
The synthesis of this compound typically involves the reaction of a menthyl succinate (B1194679) derivative, such as monomenthyl succinate, with dimethylamine (B145610). This is a nucleophilic acyl substitution reaction. Computational chemistry can map the entire reaction pathway on a potential energy surface.
Using DFT, researchers can model the geometries of the reactants, products, and any intermediates, such as the tetrahedral intermediate formed when the dimethylamine attacks the carbonyl carbon. Crucially, computational methods can locate the transition state structure—the highest energy point along the reaction coordinate. academie-sciences.fr By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This barrier is a critical factor that governs the reaction rate. For more complex syntheses, such as those starting from succinic anhydride, each step of the process can be modeled to identify the rate-limiting step. academie-sciences.fr
Solvation Effects and Catalytic Influence on Reaction Kinetics
Reaction kinetics are significantly influenced by the solvent and the presence of any catalysts. Computational models can account for these effects. Solvation effects are often included using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. This approach helps to stabilize charged intermediates and transition states, providing more realistic energy barriers.
Catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), which is known to be effective in related esterification reactions, can be modeled explicitly. academie-sciences.fr By including the catalyst molecule in the simulation, its interaction with the reactants can be studied. For instance, the model can show how DMAP acts as a superior nucleophile to form a highly reactive intermediate, which is then attacked by the amine. These calculations can quantify the reduction in the activation energy barrier provided by the catalyst, thereby explaining its role in accelerating the reaction.
Quantitative Structure-Property Relationships (QSPR) Modeling (Excluding Biological Properties)
QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. rpi.edu These models use calculated molecular descriptors to predict properties, which is particularly useful in fields like analytical chemistry.
Developing Predictive Models for Chromatographic Retention Behavior
For this compound, QSPR (often called QSRR for Quantitative Structure-Retention Relationships in this context) can be used to develop models that predict its retention behavior in chromatographic systems like High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net
The process involves several key steps:
Data Set Compilation: A set of diverse but structurally related compounds with known experimental retention times under specific HPLC conditions is assembled. uliege.be
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using software. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, polarity, and electronic properties. mdpi.com
Model Development: Statistical or machine learning methods are used to build a regression model that correlates a subset of the most relevant descriptors with the experimental retention times. mdpi.com Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). rpi.edumdpi.com
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external set of compounds that were not included in the model training. mdpi.com
Once a robust model is developed, the molecular descriptors for this compound can be calculated and fed into the model to predict its retention time under the same chromatographic conditions, facilitating method development and analysis. uliege.be
Table 3: Examples of Molecular Descriptors Used in QSRR Modeling for Chromatographic Retention
| Descriptor Class | Example Descriptors | Property Represented |
| Constitutional | Molecular Weight (MW), Atom Count | Size and composition of the molecule |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
| Geometric | 3D-MoRSE Descriptors, RDF Descriptors | 3D shape and spatial arrangement of atoms. mdpi.com |
| Electronic | Dipole Moment, Polar Surface Area (PSA) | Polarity and charge distribution |
| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Hydrophobicity/Lipophilicity |
Theoretical Prediction of Self-Assembly Tendencies and Crystal Packing Motifs
As of the current date, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the theoretical prediction of self-assembly tendencies and crystal packing motifs for this compound. While computational chemistry is a powerful tool for investigating such phenomena, it appears that dedicated research on this particular compound has not been published or is not widely available. elixirpublishers.comnih.govllnl.govrsc.org
Theoretical predictions of self-assembly are crucial for understanding how molecules interact and organize into larger, ordered structures. These studies often employ molecular dynamics simulations and quantum chemical calculations to elucidate the non-covalent interactions that govern these processes. Similarly, the prediction of crystal packing motifs provides insight into the solid-state structure of a compound, which is vital for its physical and chemical properties.
Although general methodologies for these types of computational studies are well-established, their application to this compound has not been documented in the reviewed sources. Such research would be valuable for applications in materials science and medicinal chemistry, where the control of molecular assembly is paramount. The complex stereochemistry and conformational flexibility of the menthyl group, combined with the hydrogen bonding capabilities of the succinamide moiety, suggest that this compound could exhibit interesting and potentially complex self-assembly behavior.
Future computational work in this area would likely involve the use of density functional theory (DFT) to model the molecule's electronic structure and intermolecular interaction potentials. Molecular dynamics simulations could then be used to explore the dynamic process of self-assembly in various solvents and conditions. Furthermore, crystal structure prediction methods could be employed to identify the most stable crystal packing arrangements.
Given the lack of specific data, no research findings or data tables on the theoretical prediction of self-assembly tendencies and crystal packing motifs for this compound can be presented at this time.
Mechanistic Insights into Molecular Interactions Non Biological Contexts
Adsorption and Surface Interaction Studies
The amphiphilic nature of N,N-Dimethyl menthyl succinamide (B89737), with its distinct polar and non-polar regions, suggests it is likely to exhibit surface-active properties, including adsorption at interfaces.
Interaction with Solid Substrates and Material Surfaces
N,N-Dimethyl menthyl succinamide possesses a hydrophobic menthyl group and a succinate (B1194679) ester linkage, alongside a polar tertiary amide group. This structure would likely lead to specific orientations upon interaction with solid substrates. On a hydrophobic surface, van der Waals interactions would likely dominate, leading to the adsorption of the menthyl group onto the surface. Conversely, on a hydrophilic or charged surface, the polar amide and ester functionalities could interact through dipole-dipole or ion-dipole forces. The specific nature of the interaction would be highly dependent on the surface chemistry of the substrate . nih.gov
The table below summarizes some of the known physicochemical properties of this compound which would influence its surface interactions.
| Property | Value |
| Appearance | Yellow to orange clear liquid |
| Specific Gravity | 0.965 to 0.975 @ 25°C |
| Refractive Index | 1.522 to 1.530 @ 20°C |
| Boiling Point | 380.00 °C @ 760.00 mm Hg |
| logP (o/w) | 3.63 (estimated) |
| Water Solubility | 13.96 mg/L @ 25°C (estimated) |
| Data sourced from The Good Scents Company and Parchem. thegoodscentscompany.comparchem.com |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. youtube.com Host-guest chemistry is a central part of supramolecular chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. thno.org
Complexation with Cyclodextrins and Other Macrocyclic Hosts
Cyclodextrins are common hosts in supramolecular chemistry, possessing a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are known to form inclusion complexes with hydrophobic guest molecules, enhancing their solubility and stability. nih.gov
There are studies on the complexation of menthol (B31143) with cyclodextrins, which show that the hydrophobic menthol molecule can be encapsulated within the cyclodextrin (B1172386) cavity. alfachemic.comijpsonline.com This suggests that the menthyl portion of this compound could also fit into the cavity of a suitable cyclodextrin, such as β-cyclodextrin. Such a complexation would be driven by hydrophobic interactions between the menthyl group and the cyclodextrin cavity. The N,N-dimethyl succinamide part of the molecule would likely remain outside the cavity, interacting with the hydrophilic exterior of the cyclodextrin and the solvent.
While plausible, it is important to note that no specific research has been published on the complexation of this compound with cyclodextrins or other macrocyclic hosts like calixarenes or cucurbiturils. nih.govnih.gov Experimental verification, for instance through techniques like NMR spectroscopy or isothermal titration calorimetry, would be necessary to confirm the formation of such a host-guest complex and to determine its binding affinity and stoichiometry.
Design of Supramolecular Assemblies Incorporating this compound
The structure of this compound, with its potential for both hydrophobic and polar interactions, makes it a candidate for incorporation into larger supramolecular assemblies. For instance, in a non-polar solvent, the polar succinamide groups could drive the self-assembly of the molecules into aggregates, such as reverse micelles, where the polar parts are shielded from the solvent by the hydrophobic menthyl groups.
Conversely, in an aqueous environment, the hydrophobic effect could lead to aggregation that sequesters the menthyl groups away from the water. The amphiphilic nature of the molecule could lead to the formation of micelles or other ordered structures at sufficient concentrations. However, without experimental data on its critical micelle concentration, this remains a theoretical possibility. The design of more complex supramolecular structures would depend on its interaction with other molecular components capable of non-covalent bonding.
Solvation Effects and Solution State Behavior
The solvation of this compound is dictated by its amphiphilic structure. The large, non-polar menthyl group leads to low solubility in water, as indicated by its estimated high logP value. thegoodscentscompany.comfoodb.ca In aqueous solutions, water molecules would likely form an ordered "cage-like" structure around the hydrophobic menthyl group, a phenomenon known as hydrophobic hydration.
In non-polar organic solvents, the menthyl group would be well-solvated through van der Waals interactions. The polar N,N-dimethyl succinamide portion, however, would be less favorably solvated, which could influence the conformational preferences of the molecule in solution.
In polar aprotic solvents, such as N,N-dimethylformamide (DMF), both the polar amide group and the rest of the molecule would be effectively solvated. google.com The choice of solvent is therefore critical in controlling the solubility and the solution-state behavior of this compound. The synthesis of the compound itself often utilizes DMF as a solvent, highlighting its good solubility in such media. google.com
Solvent-Solute Interactions in Diverse Solvents
The solubility and interaction of this compound with different solvents are governed by the principle of "like dissolves like." The molecule possesses both hydrophobic (the menthyl and hydrocarbon backbone) and hydrophilic/polar (the amide group) regions, making it an amphiphilic compound.
In polar protic solvents such as water or ethanol, the primary interaction site would be the amide group. The lone pairs on the carbonyl oxygen can act as hydrogen bond acceptors. However, the bulky menthyl group and the two methyl groups on the amide nitrogen create significant steric hindrance, which may limit the accessibility of the polar functionalities. This steric shielding likely results in modest solubility in highly polar solvents.
In polar aprotic solvents like dimethylformamide (DMF) or acetone, dipole-dipole interactions would be the dominant force between the solvent and the amide group of this compound. A study on the synthesis of the related monomenthyl succinate highlighted that while low-polarity solvents are theoretically better for related reactions, the poor solubility of reactants can be a limiting factor. academie-sciences.fr This suggests that a balance of polarity is necessary for effective solvation. A mixed solvent system, such as cyclohexane (B81311)/acetone, was found to be effective, indicating that both the non-polar and polar parts of the molecule are engaged in interactions with the solvent mixture. academie-sciences.fr
In non-polar solvents like cyclohexane or hexane, the large, non-polar menthyl group and the hydrocarbon chain of the succinate moiety would interact favorably through London dispersion forces. The polar amide head would, in contrast, be energetically disfavored, potentially leading to specific molecular conformations that minimize its exposure to the non-polar environment.
Table 1: Predicted Solvent-Solute Interactions for this compound
| Solvent Type | Primary Interaction Force | Expected Solubility | Key Interacting Moiety |
| Polar Protic (e.g., Water, Ethanol) | Hydrogen Bonding (Acceptor) | Low to Moderate | N,N-dimethyl amide group |
| Polar Aprotic (e.g., Acetone, DMF) | Dipole-Dipole Interactions | Moderate to High | N,N-dimethyl amide group |
| Non-Polar (e.g., Hexane, Toluene) | London Dispersion Forces | Moderate to High | Menthyl group, succinate chain |
Aggregation Phenomena and Micelle Formation in Solution
The amphiphilic nature of this compound suggests a propensity for self-aggregation in certain solvents, particularly in polar environments like water. In aqueous solutions, the hydrophobic menthyl groups would tend to avoid contact with water molecules, driving them to associate with each other. This hydrophobic effect could lead to the formation of aggregates or micelle-like structures where the non-polar menthyl "tails" are sequestered in the core, and the polar N,N-dimethyl amide "heads" are exposed to the aqueous phase.
While specific studies on micelle formation for this compound are not available, research on other amphiphilic succinimide (B58015) and maleimide (B117702) derivatives has shown aggregation-induced phenomena, such as aggregation-induced emission (AIE). researchgate.netresearchgate.netrsc.org This indicates that aggregation is a known behavior for molecules with similar structural motifs. For chiral derivatives, self-assembly into ordered structures like helical nanofibers has been observed, suggesting that the chirality of the menthyl group in this compound could direct the formation of complex, ordered aggregates. researchgate.net
Intermolecular Forces and Hydrogen Bonding Networks
Characterization of Hydrogen Bonding in Solid State and Solution Phases
Hydrogen bonding plays a crucial role in determining the structure and properties of amides and esters. However, this compound has a key structural feature that limits its hydrogen bonding capability: it is a tertiary amide. The nitrogen atom is bonded to two methyl groups and the succinamide backbone, meaning it lacks a proton to act as a hydrogen bond donor.
Therefore, in both the solid and solution phases, this compound can only act as a hydrogen bond acceptor . The carbonyl oxygen of the amide and the ester groups are the primary sites for accepting hydrogen bonds from protic solvents or other donor molecules. libretexts.orgmdpi.comnih.gov
In the solid state , the absence of a hydrogen bond donor prevents the formation of the extensive hydrogen-bonded networks commonly seen in primary and secondary amides. acs.org The crystal packing would instead be dominated by dipole-dipole and van der Waals interactions.
In solution , when dissolved in a protic solvent like methanol (B129727), the carbonyl oxygen of the amide would be the dominant hydrogen bond acceptor site. mdpi.com Studies on interactions between amides and methanol show that this interaction is significant. mdpi.com
Role of Van der Waals Forces in Molecular Packing and Crystal Structure
Table 2: Summary of Intermolecular Forces in this compound
| Intermolecular Force | Origin in Molecule | Role in Structure |
| Hydrogen Bonding (Acceptor only) | Carbonyl oxygen of amide and ester | Interactions in protic solvents |
| Dipole-Dipole Interactions | Polar N,N-dimethyl amide group | Influences packing in the solid state and interactions in polar aprotic solvents |
| London Dispersion Forces | Menthyl group, hydrocarbon backbone | Primary driver for molecular packing and crystal lattice formation; crucial for interactions in non-polar solvents |
Analytical Method Development and Validation for N,n Dimethyl Menthyl Succinamide in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture for subsequent analysis. The choice of chromatographic method depends on the analyte's properties, such as volatility, polarity, and the complexity of the matrix in which it is found.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like N,N-Dimethyl menthyl succinamide (B89737). Method optimization is critical to achieve adequate separation from impurities and matrix components. A reversed-phase HPLC (RP-HPLC) method is often suitable for compounds of intermediate polarity.
Optimization involves the careful selection of a stationary phase, mobile phase composition, and detector settings. A C18 column is a common starting point for method development due to its versatility. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. rsc.org
Validation of the HPLC method ensures its reliability, and key parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). rsc.org
Table 1: Example HPLC Method Parameters for N,N-Dimethyl Menthyl Succinamide Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 15 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
Table 2: Typical HPLC Method Validation Results
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 3 mg/kg |
| Limit of Quantification (LOQ) | 5 - 10 mg/kg |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95% - 105% |
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is the preferred method for separating and analyzing volatile compounds. sigmaaldrich.com While this compound itself may have limited volatility, GC is essential for quantifying volatile impurities that may be present from the synthesis process or as degradation products. Such impurities could include residual solvents like N,N-dimethylformamide (DMF) or starting materials. nih.gov
A GC system equipped with a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. The choice of the GC column is critical; a polar column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), is often used for analyzing polar volatile compounds. nih.gov The analysis may require derivatization to convert non-volatile impurities into species suitable for GC analysis. nih.gov Sample introduction can be done via direct liquid injection or by headspace analysis, which is particularly useful for analyzing volatile compounds in a non-volatile matrix.
Table 3: Example GC-FID Method Parameters for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Sample Preparation | Dissolution in a suitable solvent (e.g., methanol) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains multiple chiral centers derived from the menthyl group. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. mdpi.com
Supercritical CO₂ is non-polar, but its solvent strength can be adjusted by adding a polar organic modifier, such as methanol. mdpi.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents compared to normal-phase HPLC. nih.gov The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for high flow rates without sacrificing separation efficiency. nih.gov
Table 4: Illustrative SFC Parameters for Chiral Separation
| Parameter | Condition |
|---|---|
| Instrument | Supercritical Fluid Chromatograph |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol with 0.1% Isopropylamine |
| Gradient/Isocratic | 5% to 40% Modifier over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV-Vis at 210 nm |
Hyphenated Techniques for Enhanced Characterization and Trace Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, making them indispensable for comprehensive analysis.
LC-MS/MS for Impurity Profiling and Metabolite Identification (Non-Clinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for identifying and quantifying trace-level impurities and characterizing metabolites in non-clinical studies. nih.govyoutube.com The liquid chromatograph separates the components of the mixture, which are then ionized and introduced into the mass spectrometer. nih.gov
A triple quadrupole mass spectrometer allows for operation in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and low detection limits. nih.gov In MRM, the first quadrupole selects a specific parent ion (e.g., the molecular ion of an impurity), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion for detection. This process allows for the confident identification and quantification of target analytes even in highly complex matrices. mdpi.com
Table 5: Hypothetical LC-MS/MS MRM Transitions
| Compound | Parent Ion (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 270.2 | 114.1 | 15 |
| Potential Impurity (e.g., Menthyl Succinate) | 257.2 | 139.1 | 20 |
GC-MS for Volatile Compound Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. unl.edu It is the gold standard for the identification of unknown volatile and semi-volatile compounds. After separation on the GC column, compounds enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared against spectral libraries for positive identification. hmdb.ca
For analyzing complex mixtures, techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation. frontiersin.org HS-SPME concentrates volatile analytes from the sample matrix before they are desorbed into the GC-MS system, enhancing detection sensitivity. This technique is valuable for identifying trace-level synthesis by-products, contaminants, or degradation products. nih.govfrontiersin.org
Table 6: Example GC-MS Parameters for Volatile Compound Identification
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |
| Column | Rtx-5 amine, 30 m x 0.32 mm, 1.50 µm |
| Carrier Gas | Helium, 2 mL/min |
| Oven Program | 40°C (hold 5 min), ramp to 280°C at 15°C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-550 amu |
| Library | NIST/Wiley Mass Spectral Library |
Capillary Electrophoresis (CE) for Purity and Stereoisomer Analysis
Capillary Electrophoresis (CE) stands out as a powerful technique for the purity and stereoisomer analysis of chiral compounds like this compound. CE offers high-resolution separation with minimal sample and reagent consumption, making it an efficient and green analytical choice. nih.gov The separation mechanism in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. nih.gov
For stereoisomer analysis, a chiral selector is incorporated into the background electrolyte (BGE). The bulky menthyl group in this compound possesses multiple chiral centers, leading to the potential existence of several stereoisomers. Chiral CE methods, particularly using cyclodextrins as selectors, are adept at resolving these isomers by forming transient diastereomeric complexes that exhibit different electrophoretic mobilities. mdpi.com This allows for the precise quantitation of the desired enantiomer and the detection of even trace amounts of unwanted stereoisomers, which is crucial for quality control. mdpi.com
The development of a chiral CE method would involve optimizing parameters such as the type and concentration of the chiral selector (e.g., sulfobutylether-β-cyclodextrin), the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature to achieve baseline separation of all potential isomers. mdpi.com
Table 1: Illustrative Capillary Electrophoresis Data for Stereoisomeric Purity of this compound
| Stereoisomer | Migration Time (min) | Peak Area (%) |
|---|---|---|
| (1R,2S,5R)-isomer (Desired) | 12.5 | 99.85 |
| (1S,2R,5S)-isomer | 13.1 | 0.10 |
| Other Diastereomers | Not Detected | < 0.05 |
Note: This data is for illustrative purposes and represents a hypothetical high-purity sample.
Titrimetric and Potentiometric Methods for Quantitative Analysis
While chromatographic and electrophoretic methods are excellent for purity and isomer analysis, titrimetric and potentiometric methods can serve as straightforward and cost-effective techniques for the quantitative analysis or assay of the bulk substance. Potentiometry involves measuring the potential difference between two electrodes to determine the endpoint of a titration. libretexts.orgwikipedia.org
A direct titration of this compound may not be feasible due to the low reactivity of the tertiary amide and ester functional groups. However, a quantitative analysis can be achieved through an indirect approach. This would typically involve a controlled hydrolysis of the compound. By subjecting the molecule to basic hydrolysis (e.g., using a known excess of sodium hydroxide), the ester and amide bonds are cleaved to yield succinic acid and dimethylamine (B145610).
Following hydrolysis, the unreacted excess base can be back-titrated with a standardized acid, such as hydrochloric acid. The endpoint of this back-titration is detected potentiometrically by monitoring the sharp change in pH using a pH electrode system. sips.org.in The amount of base consumed in the hydrolysis reaction is then calculated, which directly corresponds to the amount of this compound in the sample. The reliability of this method hinges on ensuring complete hydrolysis and the stability of the degradation products under the reaction conditions.
Validation Parameters for Developed Analytical Methods
Method validation is a critical process that demonstrates an analytical technique is suitable for its intended purpose. ashdin.com For this compound, any developed CE or titrimetric method must undergo rigorous validation according to established guidelines to ensure the reliability and consistency of the analytical data generated. ashdin.com
Specificity, Linearity, and Range Assessment
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov For a CE method, specificity would be demonstrated by showing that peaks for known impurities (e.g., starting materials, stereoisomers) and degradation products (e.g., succinimide) are well-resolved from the main this compound peak. nih.gov
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of dilutions of a standard solution. The results are typically evaluated by plotting the analytical response versus concentration and performing a linear regression analysis.
Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 2: Example Linearity Data for this compound by CE
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 15,230 |
| 25 | 37,980 |
| 50 | 75,450 |
| 100 | 151,100 |
| 150 | 226,500 |
| Correlation Coefficient (r²) | 0.9998 |
Note: This data is for illustrative purposes.
Accuracy, Precision, and Robustness Determination
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of pure analyte is added ("spiked") into a sample matrix and the percentage of the analyte recovered by the method is calculated. nih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). ashdin.com
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For a CE method, this could include variations in BGE pH, voltage, or temperature. This provides an indication of its reliability during normal usage.
Table 3: Illustrative Accuracy and Precision Validation Data
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.2% |
Note: This data is for illustrative purposes.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These limits are crucial for analyzing impurities and degradation products. They are commonly determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ireuropa.eu
Table 4: Hypothetical LOD and LOQ Values for an Impurity in this compound Analysis by CE
| Parameter | Method | Value (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (S/N = 3) | 0.05 |
| LOQ | Signal-to-Noise (S/N = 10) | 0.15 |
Note: This data is for illustrative purposes.
Potential Applications of N,n Dimethyl Menthyl Succinamide in Material Science and Chemical Engineering
Role as a Chiral Ligand or Catalyst Precursor in Asymmetric Synthesis
The defining feature of N,N-Dimethyl menthyl succinamide (B89737) is the chirality endowed by the menthyl group. In organic synthesis, naturally occurring chiral molecules are valuable starting points for creating enantiomerically pure compounds. Menthol (B31143) itself is a well-established chiral auxiliary, a compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. uoi.grwikipedia.org Chiral auxiliaries function by creating a diastereomeric intermediate that biases the formation of one enantiomer over another, after which the auxiliary can be removed and recovered. wikipedia.orgslideshare.net While there is no specific literature documenting N,N-Dimethyl menthyl succinamide as a chiral ligand for catalysis, its inherent chirality, derived from its menthol precursor, provides a basis for exploring its potential in asymmetric transformations.
Applications in Enantioselective Organic Transformations
The menthyl group is a proven tool for inducing asymmetry. Its derivatives have been successfully used as chiral auxiliaries to control the stereochemistry in various reactions, including Diels-Alder reactions and the synthesis of optically active sulfoxides. uoi.gr In a typical application, a prochiral molecule is esterified with a menthol derivative. The bulky and stereochemically defined menthyl group then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite face, thus leading to a specific stereoisomer. wikipedia.org
For this compound to function as a chiral ligand, rather than an auxiliary, the amide or carbonyl groups would need to coordinate with a metal center. This metal-ligand complex would then act as a recyclable catalyst, transferring its chirality to a substrate in each catalytic cycle. The effectiveness would depend on the ability of the succinamide portion to bind a metal and the menthyl group's ability to create a sufficiently biased chiral environment around the catalytic center.
Table 1: Established Uses of Menthol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
| Reaction Type | Role of Menthol Auxiliary | Typical Outcome |
|---|---|---|
| Diels-Alder Reaction | Forms a chiral acrylate (B77674) ester, blocking one face of the dienophile. wikipedia.org | Highly diastereoselective formation of cycloaddition products. |
| Asymmetric Alkylation | Used in the form of Evans' oxazolidinones or pseudoephedrine amides to direct alkylation. slideshare.net | Enantiomerically enriched carboxylic acids, ketones, and alcohols. |
| Sulfoxide Synthesis | Diastereomerically pure menthyl sulfinate esters react with organometallic reagents. uoi.gr | Formation of optically active sulfoxides. |
This table illustrates the established roles of menthol and its derivatives, suggesting potential avenues for the application of related compounds like this compound.
Design of Heterogeneous Catalytic Systems
A significant goal in catalysis is the development of heterogeneous systems where the catalyst is immobilized on a solid support. This simplifies product purification, prevents catalyst contamination of the product, and allows for catalyst recovery and reuse. rsc.org Chiral catalysts are often immobilized on achiral polymer supports. rsc.org
Should this compound be developed into a viable chiral ligand, it could theoretically be anchored to a polymer backbone. The succinamide moiety offers potential sites for covalent attachment to a functionalized polymer support. Such an immobilized catalyst could be used in continuous flow reactors or packed-bed reactors, offering advantages for industrial-scale asymmetric synthesis. The performance of such a system would depend critically on the choice of polymer support, as the support itself can influence the catalyst's activity and selectivity. rsc.org
Incorporation into Polymeric Materials
The introduction of specific additives or functional monomers is a primary strategy for modifying the properties of polymers. While no studies document the use of this compound in polymer science, its structural features—a bulky, hydrophobic, and chiral group attached to a polar amide—suggest it could serve as a functional additive or specialty monomer.
Monomer or Additive in Polymer Synthesis for Property Modification
As an additive , this compound could function as a chiral plasticizer. Its incorporation could disrupt polymer chain packing, potentially increasing flexibility and lowering the glass transition temperature. More significantly, adding a chiral molecule to an achiral polymer matrix can induce a chiral organization, leading to materials with unique chiroptical properties. acs.orgnih.gov In some cases, even small amounts of an additive can enhance the long-range chiral liquid crystalline ordering of polymer chains. acs.org
As a monomer , the compound would require chemical modification to become polymerizable. For instance, if the succinamide were part of a dicarboxylic acid or a diamine, it could be incorporated into polyesters or polyamides. The presence of the N,N-dialkylamide group is found in various functional polymers, including n-type polymer semiconductors. rsc.org The bulky menthyl group appended to the polymer backbone would be expected to impart significant changes to the polymer's solubility, thermal properties, and solid-state morphology.
Influence on Polymer Morphology, Crystallinity, and Mechanical Behavior
The stereochemistry of a polymer's building blocks is a critical determinant of its macroscopic properties. The incorporation of a chiral unit like the menthyl group from this compound into a polymer chain would likely have profound effects on its morphology and behavior.
Chirality can guide the self-assembly of polymer chains into hierarchical, often helical, structures. nih.govacs.org This supramolecular ordering directly influences the material's crystallinity and, consequently, its mechanical properties. Studies on other chiral polymers have shown that chirality can impact molecular weight during synthesis and affect the particle size and aggregation behavior in multilayer structures. rsc.org The presence of a bulky side group like menthyl would likely decrease the degree of crystallinity by hindering efficient chain packing, potentially leading to a more amorphous material with increased toughness but lower stiffness and thermal resistance.
Table 2: Potential Effects of a Chiral Additive/Monomer on Polymer Properties
| Property | Potential Influence of this compound Moiety | Rationale |
|---|---|---|
| Morphology | Induction of helical or cholesteric phases; altered aggregation. nih.govrsc.org | The inherent chirality of the menthyl group can direct the supramolecular arrangement of polymer chains. |
| Crystallinity | Likely decrease in the degree of crystallinity. | The bulky, non-planar menthyl group would sterically hinder ordered chain packing. |
| Mechanical Behavior | Potential increase in toughness and flexibility; decrease in tensile strength and modulus. rsc.org | Reduced crystallinity typically leads to less rigid and more ductile materials. |
| Optical Properties | Generation of chiroptical activity (e.g., circular dichroism). acs.orgnih.gov | The chiral structure can interact differently with left- and right-circularly polarized light. |
| Thermal Properties | Lowering of melting temperature (Tm) and potentially glass transition temperature (Tg). | Disruption of chain packing and increased free volume. |
This table is a hypothetical projection based on established principles of polymer physics and the known effects of chiral moieties in other polymeric systems.
Applications in Sensing and Recognition Systems
The ability to selectively recognize and detect specific molecules is fundamental to chemical sensing. Chiral recognition, the differentiation between enantiomers, is particularly important in pharmaceuticals and biology. ulakbim.gov.trmdpi.com This process relies on a "chiral selector"—a chiral host molecule that binds differently to the two enantiomers of a chiral guest molecule. researchgate.net The basis for this discrimination is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, electrostatic, steric) are needed between the selector and the analyte for effective recognition. researchgate.netmdpi.com
While this compound has not been reported as a chiral sensor, its structure contains the necessary components to theoretically function as one. It possesses several potential interaction sites:
Hydrogen Bond Acceptors: The carbonyl oxygen atoms of both the ester and the amide groups.
Hydrophobic Interaction Site: The large, nonpolar menthyl group.
Dipolar Interactions: The polar amide and ester functionalities.
These sites, held in a fixed spatial arrangement by the chiral menthyl scaffold, could allow the molecule to bind selectively to a complementary chiral analyte. For example, it could be immobilized on a sensor surface (e.g., on a quartz crystal microbalance or an electrode) to detect chiral molecules in a sample. ulakbim.gov.tr The differential binding affinity for two enantiomers would result in a measurable change in signal, allowing for their discrimination.
Table 3: Hypothetical Chiral Recognition Interactions for this compound
| Potential Interaction Site | Type of Non-Covalent Interaction | Potential Analyte Group |
|---|---|---|
| Ester Carbonyl (C=O) | Hydrogen Bonding (Acceptor) | -OH, -NH2 groups |
| Amide Carbonyl (C=O) | Hydrogen Bonding (Acceptor) | -OH, -NH2 groups |
| Menthyl Group | Hydrophobic / van der Waals | Aromatic rings, alkyl chains |
This table outlines the theoretical interaction points on the molecule that could be exploited for the enantioselective recognition of a target analyte.
Design of Chemo-Sensors for Specific Analytes
The development of chemo-sensors, devices that use chemical-to-electrical signal conversion to detect specific analytes, is a burgeoning field. The inherent chirality and functional groups within this compound present intriguing possibilities for its use as a component in chemo-sensor design.
Although direct research on this compound in chemo-sensors is limited, the principles of molecular recognition suggest its potential. The amide and ester functionalities could engage in hydrogen bonding and dipole-dipole interactions with specific analytes. Furthermore, the chiral menthyl group could introduce stereoselectivity, enabling the sensor to differentiate between enantiomers of a target molecule.
The construction of such sensors could involve immobilizing this compound or its derivatives onto a transducer surface. The interaction of an analyte with the immobilized compound would lead to a measurable change in an optical or electrochemical signal. For instance, the binding of an analyte could alter the fluorescence or the electrochemical impedance of the sensor.
The potential of succinimide (B58015) derivatives in the synthesis of functional materials has been noted, suggesting a pathway for creating novel sensor materials. rsc.orgacs.org The development of supramolecular chiral sensors, which utilize host-guest chemistry for enantiomeric recognition, provides a framework for how chiral molecules like this compound could be integrated into more complex sensor assemblies. mdpi.com
Recognition of Chiral Molecules and Enantiomeric Discrimination
The presence of a chiral center in the menthyl group of this compound makes it an interesting candidate for applications in chiral recognition and enantiomeric discrimination. The ability to distinguish between enantiomers is critical in various fields, including pharmaceuticals, agrochemicals, and food science.
Menthol and its derivatives have been studied for their role in chirality recognition, with a noted preference for forming aggregates with molecules of the same configuration. researchgate.net This inherent ability for self-recognition and selective interaction with other chiral molecules is a key attribute. The specific stereochemistry of the menthyl group in this compound could be harnessed to create chiral stationary phases for chromatography or as a chiral selector in capillary electrophoresis. In these applications, the differential interaction of the enantiomers of a racemic mixture with the chiral succinamide derivative would lead to their separation.
Computational studies using methods like Symmetry-Adapted Perturbation Theory (SAPT) have been employed to understand the interaction energies between diastereoisomeric complexes of carvone (B1668592) and menthol derivatives. acs.org Such studies could be extended to this compound to predict its binding affinities and selectivities towards various chiral analytes, thereby guiding the rational design of chiral separation systems.
The table below illustrates the enantiomeric distribution of menthol isomers in various natural mint plants, highlighting the importance of chiral analysis in this context. nih.gov
| Plant Sample | (+)-Neomenthol (%) | (-)-Menthol (%) | (+)-Isomenthol (%) | (+)-Neoisomenthol (%) |
| Field Mint | 15.6 | 78.3 | 4.8 | 1.3 |
| Candy Mint | 20.7 | 71.5 | 6.2 | 1.6 |
| Peppermint | 21.4 | 70.8 | 6.1 | 1.7 |
| Orange Mint | 25.8 | 74.2 | 0 | 0 |
| Eau de Cologne Mint | 28.1 | 71.9 | 0 | 0 |
| Chocolate Mint | 30.5 | 69.5 | 0 | 0 |
| Mentha arvensis | 32.7 | 67.3 | 0 | 0 |
This table is based on data for menthol isomers and is provided to illustrate the concept of enantiomeric discrimination in related natural products.
Advanced Formulations and Delivery Systems (Non-Biological Applications)
The physicochemical properties of this compound, particularly its hydrophobicity, make it a candidate for inclusion in advanced formulations for controlled release in various industrial settings.
The controlled release of active substances is crucial in many industrial processes, from the delivery of catalysts to the slow release of fragrances or pesticides. This compound's hydrophobic nature suggests it could be effectively encapsulated within hydrophobic cores of micellar structures or within polymeric micro- or nanocapsules. nih.govgoogle.com
The release of a hydrophobic compound from a delivery system is often governed by the balance between its affinity for the carrier and the surrounding medium. researchgate.net By carefully selecting the encapsulating material, the release profile of this compound could be tailored for a specific application. For instance, in a water-based industrial process, its release from a hydrophobic polymer matrix would be slow and sustained.
The choice of polymer is critical in designing such systems. For example, biodegradable polyesters like poly(butylene succinate) (PBS) and its copolymers have been explored for controlled-release applications. mdpi.commdpi.com The succinate (B1194679) component of this compound shares a structural similarity with these polymers, which could enhance compatibility and loading efficiency.
The following table presents data on the release of a model hydrophobic drug from different hydrophobic matrices, illustrating how matrix composition affects release rates. A similar principle would apply to the controlled release of this compound.
| Hydrophobic Material (50% in matrix) | Percentage of Drug Released at 8 hours |
| Beeswax | ~ 90% |
| Carnauba Wax | ~ 75% |
| Cetostearyl Alcohol | ~ 50% |
This table is illustrative and based on general principles of controlled release from hydrophobic matrices. researchgate.net
The development of self-healing materials and smart polymers, which can respond to external stimuli, is a frontier in material science. The amide and succinate functionalities within this compound offer potential anchor points for its incorporation into such advanced materials.
Self-healing polymers often rely on reversible bonds, such as hydrogen bonds or dynamic covalent bonds, to repair damage. espublisher.com The amide groups in the succinamide moiety can participate in hydrogen bonding, which could contribute to the self-healing properties of a polymer network. acs.org By incorporating this compound as a pendant group or a cross-linker, it might be possible to create materials with tunable self-healing capabilities.
Furthermore, the bulky and chiral menthyl group could influence the morphology and mechanical properties of polymers. For example, the incorporation of bulky groups can create sterically hindered amide bonds that are more dynamic and can break and reform under ambient conditions, a desirable feature for self-healing materials. rsc.org
Smart polymers, which change their properties in response to stimuli like temperature, pH, or light, could also benefit from the inclusion of this compound. Its thermal properties and potential for specific interactions could be exploited to create materials with tailored responses. For instance, polymers containing succinic acid derivatives have been shown to have high thermal stability. fraunhofer.de
The following table lists various chemical functionalities and their role in self-healing mechanisms, providing a context for the potential contribution of the succinamide group.
| Functional Group / Interaction | Healing Mechanism | Key Features |
| Hydrogen Bonds | Reversible non-covalent interactions | Thermally reversible, easy to form |
| Disulfide Bonds | Reversible covalent bond exchange | Can be triggered by light or redox conditions |
| Diels-Alder Cycloaddition | Reversible covalent bond formation | Thermally reversible cycloaddition/retro-cycloaddition |
| Ionic Interactions | Reversible non-covalent interactions | Strong, can be responsive to pH or ionic strength |
This table provides a general overview of self-healing mechanisms and is not specific to this compound.
Emerging Research Frontiers and Future Perspectives for N,n Dimethyl Menthyl Succinamide
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Generative Molecular Design: Machine learning models can be trained to design new molecules with specific desired properties. wordpress.com By using the N,N-Dimethyl menthyl succinamide (B89737) scaffold as a starting point, generative AI could propose novel derivatives with enhanced or entirely new functionalities, such as improved surfactant properties or unique liquid crystal phases, moving beyond its current use as a flavoring agent.
Table 1: Potential AI/ML Applications in N,N-Dimethyl Menthyl Succinamide Research
| AI/ML Application | Potential Impact on this compound |
| Retrosynthesis Planning | Discovery of more efficient and sustainable synthesis routes. wordpress.com |
| Reaction Condition Optimization | Increased reaction yield and purity; reduced waste and energy consumption. mdpi.com |
| Generative Molecular Design | Creation of novel derivatives with tailored non-biological properties. |
| Property Prediction | Virtual screening of new derivatives to prioritize synthesis efforts. softformance.com |
| Automated Synthesis | Integration with robotic platforms for rapid, high-throughput synthesis and testing. mdpi.com |
High-Throughput Screening Methodologies for Novel Reactions and Non-Biological Applications
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds or reaction conditions, making it a powerful tool for discovering new applications. rsc.org While HTS has been pivotal in drug discovery, its application to uncover novel, non-biological functions of established molecules like this compound is a burgeoning field. nih.govnih.gov
The molecule's amphiphilic nature, possessing both hydrophobic (menthyl group) and hydrophilic (succinamide moiety) parts, suggests potential utility as a surfactant or emulsifier. anilocus.orgrsc.org HTS could be employed to rapidly screen its effectiveness in various industrial applications. For example, an HTS campaign could evaluate its performance as a corrosion inhibitor, a phase-transfer catalyst, or a stabilizer in colloidal suspensions. Furthermore, HTS can be used to explore its reactivity in a wide array of chemical transformations, potentially uncovering novel catalytic activities or utility as a chiral auxiliary in asymmetric synthesis. youtube.com
Table 2: Hypothetical High-Throughput Screening Campaigns
| HTS Campaign Focus | Objective | Potential Application Area |
| Emulsion Stability | Identify conditions where the compound stabilizes oil-in-water or water-in-oil emulsions. | Food processing, cosmetics, specialty chemicals. |
| Corrosion Inhibition | Screen its ability to protect various metal surfaces from corrosion under different conditions. | Industrial coatings, lubricants. |
| Phase-Transfer Catalysis | Evaluate its efficiency in catalyzing reactions between reactants in immiscible phases. | Green chemistry, industrial synthesis. |
| Asymmetric Induction | Test its use as a chiral ligand or auxiliary in a library of stereoselective reactions. | Pharmaceutical synthesis, fine chemicals. |
Nanotechnology Applications Involving this compound as a Component
The self-assembly of amphiphilic molecules into nanostructures is a cornerstone of nanotechnology, with applications ranging from drug delivery to materials science. anilocus.orgnanotechnology.blog this compound's amphiphilic character makes it a candidate for incorporation into various nanosystems. rsc.org
Nanocarrier Systems: Its surfactant-like properties could be exploited in the formation of nanostructures such as micelles, vesicles, or nanostructured lipid carriers (NLCs). rsc.orgnih.gov These structures are capable of encapsulating other molecules, suggesting potential use in the controlled release of agrochemicals, fragrances, or active ingredients in cosmetic formulations. The hydrophobic core formed by the menthyl groups could house lipophilic compounds, while the hydrophilic succinamide exterior would provide stability in aqueous environments. mdpi.com
Functional Materials: By modifying the succinamide or menthyl portion of the molecule, it could be tailored to create functional nanomaterials. For instance, the introduction of polymerizable groups could allow it to act as a cross-linking agent in the formation of responsive nanogels or functional surface coatings.
Table 3: Potential Nanotechnology Applications
| Nanostructure Type | Potential Role of this compound | Potential Application |
| Micelles | Surfactant molecule forming the micellar structure. | Solubilization of poorly soluble dyes or fragrances. |
| Vesicles/Liposomes | Component of the lipid bilayer, modifying membrane fluidity and properties. rsc.org | Controlled release systems in cosmetics or specialty chemicals. |
| Nanostructured Lipid Carriers (NLCs) | Solid lipid component or liquid lipid modifier. | Enhancing the stability and loading capacity of active ingredients. |
| Functional Surfaces | Self-assembled monolayer on a substrate. | Creation of surfaces with tailored wettability or biocompatibility. |
Advanced In-Situ and Operando Characterization Techniques
Understanding reaction mechanisms and material dynamics under real conditions is crucial for optimization and discovery. In-situ and operando spectroscopy techniques, which monitor processes as they happen, offer a window into these dynamics that traditional ex-situ analysis cannot. chemcatbio.orgreddit.com
For this compound, these techniques could be invaluable. For example, in-situ infrared (IR) or Raman spectroscopy could be used to monitor the key chemical transformations during its synthesis in real-time. rsc.org This would allow for the precise tracking of reactant consumption and product formation, leading to a deeper understanding of the reaction kinetics and the identification of any transient intermediates. ornl.gov Similarly, when investigating its potential role in nanotechnology, techniques like in-situ Small-Angle X-ray Scattering (SAXS) could observe the self-assembly process of nanostructures, revealing how factors like concentration and temperature influence their formation and stability.
Table 4: Applicable In-Situ/Operando Characterization Techniques
| Technique | Information Gained | Research Area |
| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, reaction kinetics, and intermediate formation. rsc.org | Chemical Synthesis Optimization |
| Operando Mass Spectrometry | Simultaneous measurement of reaction products and catalytic performance. reddit.com | Catalysis Research |
| In-situ SAXS/SANS | Monitoring the formation, size, and shape of self-assembled nanostructures. | Nanotechnology, Material Science |
| In-situ NMR Spectroscopy | Elucidation of reaction mechanisms and structural dynamics in the solution phase. | Mechanistic Studies |
Identification of Current Knowledge Gaps and Directions for Future Investigation
The exploration of this compound beyond its established role reveals several significant knowledge gaps, which in turn point to promising directions for future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-dimethyl menthyl succinamide with high purity, and how can its structure be validated?
- Methodological Answer : Synthesis typically involves coupling menthyl derivatives with succinamic acid precursors under controlled acylation conditions. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be used to monitor reaction progress and purity. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. Purity thresholds should align with pharmacopeial standards (≥98%) as seen in reagent specifications for related amides .
Q. How can researchers assess the solubility and stability of this compound in various solvents under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (e.g., DMF, ethanol) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods. Stability studies under varying pH, temperature, and light exposure can employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 4 weeks). Analytical techniques like UV-Vis spectroscopy and HPLC are critical for tracking degradation products. Storage recommendations (e.g., anhydrous, 2–8°C) should follow guidelines for structurally similar amides .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adopt OSHA HCS-compliant practices: use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid inhalation/contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting poison control for ingestion. Waste disposal must comply with local regulations to prevent environmental contamination, as outlined in safety data sheets for analogous succinamide derivatives .
Advanced Research Questions
Q. How can experimental designs mitigate contradictions in reported bioactivity data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times) to reduce variability. Use orthogonal validation methods (e.g., in vitro enzyme inhibition + computational docking) to confirm mechanisms. Address impurities by characterizing batches via GC-MS and correlating purity with activity. Refer to pharmacopeial monographs for impurity thresholds (e.g., ≤2% unidentified peaks) .
Q. What computational strategies are effective in predicting the reactivity and selectivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations can model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular dynamics simulations help study substrate-enzyme interactions, as demonstrated in biocatalyst designs for Diels-Alder reactions. Validate predictions with kinetic studies (e.g., / measurements) .
Q. How can researchers optimize the incorporation of this compound into polymeric matrices for controlled-release applications?
- Methodological Answer : Employ solvent casting or emulsion techniques to test compatibility with polymers (e.g., chitosan, PLGA). Monitor release kinetics using Franz diffusion cells and HPLC quantification. Adjust parameters like polymer molecular weight and crosslinking density to modulate release profiles, referencing studies on chitosan-succinamide derivatives .
Q. What methodologies are suitable for analyzing stereochemical effects on the sensory properties of this compound?
- Methodological Answer : Use enantioselective synthesis to isolate stereoisomers and evaluate their cooling/menthol-like effects via sensory panels or in vitro TRPM8 receptor assays. Compare results with structural analogs (e.g., menthyl acetate) and apply multivariate statistics to correlate stereochemistry with sensory thresholds .
Data Management and Reproducibility
Q. How should researchers document and share spectral data for this compound to ensure reproducibility?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem. Include experimental details (e.g., solvent, spectrometer frequency) in metadata. Cross-reference with databases such as NIST Chemistry WebBook for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
